![molecular formula C13H24N2O3 B5610639 N-[1-(acetyloxy)-2,2,6,6-tetramethyl-4-piperidinyl]acetamide](/img/structure/B5610639.png)

N-[1-(acetyloxy)-2,2,6,6-tetramethyl-4-piperidinyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

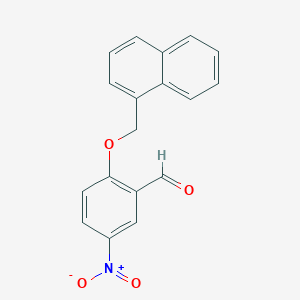

Descripción

Synthesis Analysis

The synthesis of AcNH-TEMPO involves a two-step process starting from commercially available 4-amino-2,2,6,6-tetramethylpiperidine. This process results in the oxyl radical, which can be further converted into Bobbitt's salt through an additional step, yielding a total of 75% over three steps. The synthesis is notable for its green chemistry attributes, including the use of water as a solvent and minimal use of environmentally unfriendly materials. The ability to regenerate the spent oxidant underscores the recyclable nature of this process, making it an attractive option for various oxidative transformations in organic chemistry (Mercadante et al., 2013).

Molecular Structure Analysis

The molecular structure of N-[1-(Acetyloxy)-2,2,6,6-tetramethyl-4-piperidinyl]acetamide and its derivatives has been studied extensively, with investigations into their conformational properties using techniques such as 1H NMR spectroscopy and X-ray diffraction analysis. These studies reveal the chair conformation of these compounds, the equatorial orientation of substituent groups, and changes in the geometry of the nitrogen atom of the piperidine ring depending on the oxidation state. These structural insights are crucial for understanding the reactivity and application of these compounds in chemical synthesis (Sen' et al., 2014).

Chemical Reactions and Properties

This compound and its related compounds are known for their versatility in oxidative reactions. They have been utilized in the oxidation of alcohols to carbonyl derivatives, oxidative cleavage of benzyl ethers, and various other oxidative transformations. The compounds serve as metal-free, nontoxic, and environmentally friendly oxidants, highlighting their significance in green chemistry applications. The ability to recover and regenerate the spent oxidant further emphasizes their sustainability and economic advantages in chemical processes (Mercadante et al., 2013).

Propiedades

IUPAC Name |

(4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-9(16)14-11-7-12(3,4)15(18-10(2)17)13(5,6)8-11/h11H,7-8H2,1-6H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUSKKWIKFGRDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC(N(C(C1)(C)C)OC(=O)C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-chlorobenzyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5610563.png)

![3-(1-methylbutyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5610569.png)

![N'-[rel-(3R,4S)-4-cyclopropyl-1-(2-phenoxyethyl)-3-pyrrolidinyl]-N,N-dimethylsulfamide hydrochloride](/img/structure/B5610579.png)

![N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5610584.png)

![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5610594.png)

![methyl 4-{[3-(1-piperidinyl)propanoyl]amino}benzoate hydrochloride](/img/structure/B5610604.png)

![2-hydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B5610620.png)

![N-(4-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5610648.png)

![2-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5610655.png)